3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its trimethoxyphenyl group and tetrahydroquinoline moiety
Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is part of a class of compounds known as trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to exhibit diverse bioactivity effects and are known to target several proteins and enzymes. These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group in the compound plays a critical role in its interaction with its targets. For instance, TMP derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division . This makes them potent anti-cancer agents. The TMP group also fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting tubulin polymerization, the compound can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.
Pharmacokinetics
Tmp derivatives are generally known for their diverse bioactivity effects, which suggest they have good bioavailability and can reach their targets effectively .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death or apoptosis. This is particularly beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group and the tetrahydroquinoline moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trimethoxyphenyl group is particularly useful in creating compounds with specific electronic and steric properties.
Biology
In biological research, this compound has been studied for its potential bioactivity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the search for new treatments for various diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenyl derivatives: : These compounds share the trimethoxyphenyl group but differ in their other structural components.
Tetrahydroquinoline derivatives: : These compounds have the tetrahydroquinoline moiety but may have different substituents or functional groups.
Uniqueness
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its combination of the trimethoxyphenyl group and the tetrahydroquinoline moiety. This combination provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXGQRNFQQZLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.